molecular formula C23H18F2N2O2S B6490041 N-(2,4-difluorophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide CAS No. 847485-95-4

N-(2,4-difluorophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide

Cat. No.: B6490041
CAS No.: 847485-95-4
M. Wt: 424.5 g/mol
InChI Key: YFBJZMGUSVAKLF-UHFFFAOYSA-N
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Description

The compound N-(2,4-difluorophenyl)-2-(4-oxo-2-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamide features a benzothiazepin-4-one core fused with a benzene ring, substituted at the 5-position with an acetamide group linked to a 2,4-difluorophenyl moiety. Its molecular formula is C₂₁H₁₇F₂N₂O₂S, with a molecular weight of 399.44 g/mol. The 2,4-difluorophenyl substituent enhances electronegativity and may influence bioavailability, while the acetamide linkage contributes to hydrogen-bonding capacity (1 donor, 4 acceptors).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2S/c24-16-10-11-18(17(25)12-16)26-22(28)14-27-19-8-4-5-9-20(19)30-21(13-23(27)29)15-6-2-1-3-7-15/h1-12,21H,13-14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBJZMGUSVAKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiadiazole Derivatives

The compound N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () shares the acetamide functional group but replaces the benzothiazepine core with a 1,3,4-thiadiazole ring. Key differences include:

  • Hydrogen Bonding: The thiadiazole derivative has two H-bond donors (vs. one in the target compound), which may enhance solubility but reduce lipophilicity.
  • Substituent Effects : The 4-fluorophenyl group in the thiadiazole derivative lacks the ortho-fluorine present in the target compound, which could reduce steric hindrance and alter binding interactions .

Thiazole Derivatives

N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide () features a thiazole-4-one core with a mercapto (-SH) group. Notable contrasts include:

  • Substituents : The 2-ethoxyphenyl group is bulkier and more lipophilic than the 2,4-difluorophenyl group, likely reducing aqueous solubility but enhancing membrane penetration .

Substituent Variations

Fluorophenyl vs. Difluorophenyl

The 4-fluorophenyl group in the thiadiazole derivative () provides moderate electronegativity, whereas the 2,4-difluorophenyl group in the target compound increases electron-withdrawing effects and steric bulk. This difference may influence:

  • Bioavailability : Difluorinated aromatics often exhibit improved metabolic stability due to decreased susceptibility to cytochrome P450 oxidation.

Ethoxyphenyl vs. Difluorophenyl

The 2-ethoxyphenyl substituent () introduces an ether linkage, enhancing lipophilicity and steric hindrance. This contrasts with the target compound’s fluorinated aryl group, which prioritizes electronic effects over bulk.

Physicochemical and Pharmacological Properties

The table below summarizes key comparisons:

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Core Structure Key Substituents
Target Compound C₂₁H₁₇F₂N₂O₂S 399.44 1 4 Benzothiazepin-4-one 2,4-difluorophenyl, phenyl
N-[4-Acetyl-5-(4-fluorophenyl)-...acetamide C₁₁H₁₀FN₃O₂S 267.28 2 4 Thiadiazole 4-fluorophenyl, acetyl
N-(2-Ethoxyphenyl)-...acetamide () C₁₃H₁₄N₂O₃S₂ 310.39 2 5 Thiazole-4-one 2-ethoxyphenyl, mercapto

Key Findings :

Hydrogen Bonding : The thiazole derivative () has the highest H-bond acceptor count (5), which may correlate with enhanced solubility in polar solvents.

Lipophilicity : The ethoxyphenyl group () and benzothiazepine core (target compound) increase logP values compared to thiadiazole derivatives.

Metabolic Stability: Difluorination in the target compound likely reduces oxidative metabolism compared to non-fluorinated or mono-fluorinated analogues .

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